3-Chloro-5-(3,5-difluorophenyl)phenol
Overview
Description
“3-Chloro-5-(3,5-difluorophenyl)phenol” is a chemical compound with the molecular formula C12H7ClF2O . It is a derivative of phenol, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a chloro and difluorophenyl group . The exact 3D structure is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 240.63 .Scientific Research Applications
Biological and Pharmacological Applications
- Chlorogenic Acid (CGA) and Related Phenolic Compounds : CGA, a phenolic compound, exhibits a wide range of biological and therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. This suggests that similar phenolic compounds, including those with chloro and fluoro substituents, could have potential applications in developing natural safeguard food additives and therapeutic agents (Naveed et al., 2018).
Environmental Applications
Oxidative Transformation of Triclosan and Chlorophene : Studies on the oxidative transformation of chlorinated phenolic compounds like triclosan and chlorophene by manganese oxides highlight their susceptibility to rapid oxidation, which can yield various products. This information is valuable in understanding the environmental fate and transformation pathways of similar chlorinated phenolic compounds (Zhang & Huang, 2003).
Adsorption and Biodegradation : The adsorption and biodegradation of phenolic compounds, including their chlorinated derivatives, have been extensively studied. These processes are critical for removing toxic phenolic compounds from water and soil, suggesting that similar methods could be applicable for managing environmental contamination by "3-Chloro-5-(3,5-difluorophenyl)phenol" and related compounds (Calace et al., 2002).
Analytical Chemistry Applications
- Detection and Quantification : Techniques for the detection and quantification of phenolic compounds, including chloro- and nitrophenols, in environmental samples have been developed, indicating the importance of analytical methods in monitoring environmental pollutants. These methods could potentially be adapted for "this compound" (Villar-Navarro et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-(3,5-difluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKDORYNCXEPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685933 | |
Record name | 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-72-5 | |
Record name | 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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